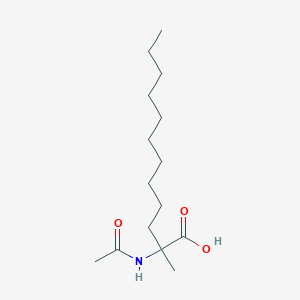
2-Acetamido-2-methyldodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-methyldodecanoic acid is a synthetic organic compound with the molecular formula C15H29NO3 It is a derivative of dodecanoic acid, featuring an acetamido group and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-methyldodecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with dodecanoic acid.
Acetylation: The dodecanoic acid undergoes acetylation to introduce the acetamido group. This step involves the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Methylation: The next step involves the introduction of a methyl group. This can be achieved through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-methyldodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamido group to an amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various acetamido derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-2-methyldodecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-acetamido-2-methyldodecanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyldodecanoic acid: Lacks the acetamido group, making it less versatile in terms of chemical reactivity.
2-Acetamido-2-deoxy-D-glucose: Contains a similar acetamido group but is structurally different due to the presence of a glucose moiety.
N-(2-Acetamido)-2-aminoethanesulfonic acid: Contains an acetamido group but differs in its overall structure and properties.
Uniqueness
2-Acetamido-2-methyldodecanoic acid is unique due to the presence of both an acetamido group and a methyl group on the dodecanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
6169-19-3 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
2-acetamido-2-methyldodecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-4-5-6-7-8-9-10-11-12-15(3,14(18)19)16-13(2)17/h4-12H2,1-3H3,(H,16,17)(H,18,19) |
Clave InChI |
MVPRFLLMGBUPPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


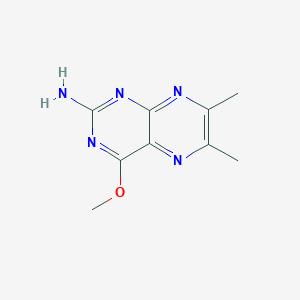




![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
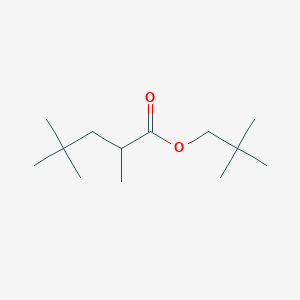
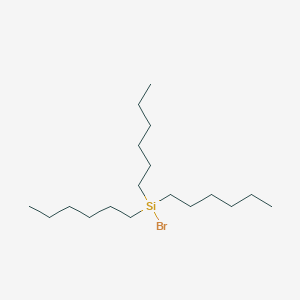
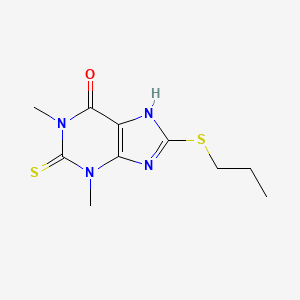

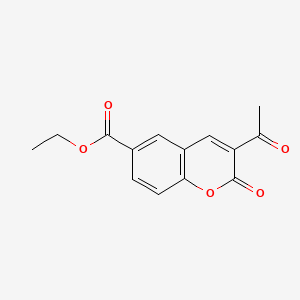

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
